1-Tert-butylpiperidin-3-ol
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Overview
Description
1-Tert-butylpiperidin-3-ol is a chemical compound with the molecular formula C9H19NO and a molecular weight of 157.26 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The compound is characterized by the presence of a tert-butyl group attached to the nitrogen atom and a hydroxyl group on the third carbon of the piperidine ring .
Preparation Methods
1-Tert-butylpiperidin-3-ol can be synthesized through various synthetic routes. One common method involves the reaction of piperidine with tert-butyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-Tert-butylpiperidin-3-ol undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields ketones or aldehydes, while reduction can produce secondary amines .
Scientific Research Applications
1-Tert-butylpiperidin-3-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-tert-butylpiperidin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their activity and function . Additionally, the tert-butyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially modulate membrane-associated processes .
Comparison with Similar Compounds
1-Tert-butylpiperidin-3-ol can be compared with other piperidine derivatives, such as:
Piperidine: The parent compound, which lacks the tert-butyl and hydroxyl groups.
1-Methylpiperidin-3-ol: A similar compound with a methyl group instead of a tert-butyl group.
1-Ethylpiperidin-3-ol: Another derivative with an ethyl group in place of the tert-butyl group.
The presence of the tert-butyl group in this compound makes it more lipophilic and potentially more effective in crossing lipid membranes compared to its methyl and ethyl counterparts . This unique property can enhance its biological activity and make it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
1-tert-butylpiperidin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-9(2,3)10-6-4-5-8(11)7-10/h8,11H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSZUQOFRUZHGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CCCC(C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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